molecular formula C12H16BrNO3S B13932013 1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol CAS No. 1153148-89-0

1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol

Cat. No.: B13932013
CAS No.: 1153148-89-0
M. Wt: 334.23 g/mol
InChI Key: MYFUHVRFVVLLTG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methyl group, and a benzenesulfonyl group attached to a piperidin-4-ol moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidin-4-ol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromo-3-methylbenzenesulfonyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-3-methylbenzenesulfonyl chloride is added to a solution of piperidin-4-ol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromine atom and piperidin-4-ol moiety also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol can be compared with other similar compounds, such as:

Properties

CAS No.

1153148-89-0

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C12H16BrNO3S/c1-9-8-11(2-3-12(9)13)18(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3

InChI Key

MYFUHVRFVVLLTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)Br

Origin of Product

United States

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